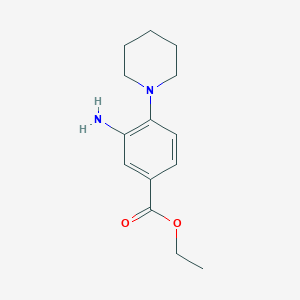![molecular formula C9H14N4 B1305234 N-[4-(dimethylamino)phenyl]guanidine CAS No. 67453-82-1](/img/structure/B1305234.png)
N-[4-(dimethylamino)phenyl]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)phenyl]guanidine (DMG) is an organic guanidine compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in water and ethanol. DMG has been used in research in the fields of biochemistry, physiology, and pharmacology. It has been found to have a variety of biochemical and physiological effects, and has been used in laboratory experiments that have yielded promising results.
Aplicaciones Científicas De Investigación
Therapeutic Potential and Biological Activities
N-[4-(dimethylamino)phenyl]guanidine, as a part of the broader guanidine compound family, has been explored for its vast therapeutic potential across various medical fields. Guanidine derivatives are pivotal in the design and development of novel drugs due to their diverse chemical, biochemical, and pharmacological properties. These compounds have been investigated for their roles in treating a wide spectrum of diseases, including but not limited to their application in central nervous system (CNS) disorders, as anti-inflammatory agents, inhibitors of Na+/H+ exchanger, inhibitors of NO synthase, antithrombotic, antidiabetic, and chemotherapeutic agents. Additionally, guanidinium-based transporters and vectors exhibit significant importance in drug delivery systems (Sączewski & Balewski, 2009).
Drug Screening and Lead Compound Development
Guanidine derivatives, including this compound, have found potential applications in both synthetic and medicinal chemistry. These compounds, originating from natural and synthetic sources, have been subject to extensive screening and testing to discover promising lead structures for future drug development. Guanidine-based compounds have shown potential as neurodegenerative therapeutic options, anti-inflammatory, anti-protozoal, anti-HIV, and anti-diabetic agents, among others. Their organically based and hydrophilic nature has made them subjects of significant interest in the pharmaceutical industry, though further studies are required to support their use in suggested therapeutic areas (Rauf, Imtiaz-ud-Din, & Badshah, 2014).
Antimicrobial and Antifungal Applications
Explorations into guanidine-containing polyhydroxyl macrolides have demonstrated their broad-spectrum antibacterial and antifungal activities. These compounds, characterized by a polyhydroxyl lactone ring and a guanidyl side chain, have been produced by various actinomycetes. Studies have indicated that the terminal guanidine group and lactone ring are crucial for their antibacterial and antifungal activities, suggesting these compounds have significant potential to be developed into new antimicrobial agents (Song, Yuan, Li, & Cao, 2019).
Direcciones Futuras
The future directions for “N-[4-(dimethylamino)phenyl]guanidine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. As a guanidine derivative, it may have potential applications in various fields such as medicine, biochemistry, and organocatalysis .
Mecanismo De Acción
Target of Action
Mode of Action
Some guanidine derivatives have been found to bind to the minor groove of dna, suggesting a possible mechanism of action .
Propiedades
IUPAC Name |
2-[4-(dimethylamino)phenyl]guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-13(2)8-5-3-7(4-6-8)12-9(10)11/h3-6H,1-2H3,(H4,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAHSJLHESEXLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388656 |
Source


|
| Record name | N-[4-(dimethylamino)phenyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67453-82-1 |
Source


|
| Record name | N-[4-(dimethylamino)phenyl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1305152.png)
![2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1305153.png)

![Ethyl 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1305161.png)





![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)

![1-[5-(4-Chlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone](/img/structure/B1305186.png)
![1-[5-(4-Methoxy-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B1305187.png)
![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/structure/B1305189.png)